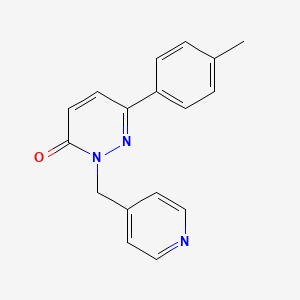

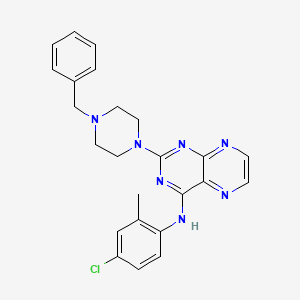

1-Methylbenzimidazole-5-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular weight of 1-Methylbenzimidazole-5-carboxylic acid hydrochloride is 230.65 . The IUPAC name is 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride hydrate . The InChI code is 1S/C9H8N2O2.ClH.H2O/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11;;/h2-5H,1H3, (H,12,13);1H;1H2 .Chemical Reactions Analysis

The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs)

1-Methylbenzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). For instance, benzimidazole-5-carboxylate derivatives were employed to assemble with Cd(II) ions under hydrothermal conditions, leading to the creation of one-dimensional (1D) and two-dimensional (2D) MOFs. These MOFs displayed blue emission in the solid state, indicating their potential applications in luminescent materials or sensors (Yao et al., 2008).

Analytical Chemistry

In analytical chemistry, 1-Methylbenzimidazole derivatives, particularly related compounds like methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), have been analyzed using high-performance liquid chromatography (HPLC) to determine their concentration and degradation products in pharmaceutical formulations. This showcases the compound's relevance in ensuring the stability and efficacy of pharmaceuticals (Al-Kurdi et al., 1999).

Agricultural Applications

In agriculture, derivatives of 1-Methylbenzimidazole, such as carbendazim, are widely used for the prevention and control of fungal diseases. Research on encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules has shown to modify their release profiles, reduce environmental toxicity, and potentially improve their efficacy in plant protection (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 1-Methylbenzimidazole, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers highlights their importance in extending the lifespan of metal structures and components in industrial applications (Khaled, 2003).

Environmental Science

The degradation of benzimidazole fungicides, such as carbendazim, by microbial action represents an essential area of research in environmental science. Isolating and characterizing microbes capable of efficiently degrading these compounds can lead to bioremediation strategies that mitigate the impact of these fungicides on ecosystems (Zhang et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride are currently unknown. This compound is a derivative of imidazole, which is known to have a broad range of biological activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets and induce changes in cellular processes , but the specific interactions of this compound remain to be elucidated.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives , it is likely that this compound could affect multiple pathways

Result of Action

As a derivative of imidazole, it may share some of the biological activities of other imidazole compounds, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The compound 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a solid powder at room temperature

Propiedades

IUPAC Name |

1-methylbenzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNFYJKEFHLEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)

![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)

![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)